2-(4-Bromophenyl)-1-morpholinoethanone
Overview
Description
2-(4-Bromophenyl)-1-morpholinoethanone is an organic compound that belongs to the class of bromophenyl derivatives It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a morpholinoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-morpholinoethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
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Step 1: Formation of Imine Intermediate
Reactants: 4-bromobenzaldehyde, morpholine
Catalyst: Acid catalyst (e.g., hydrochloric acid)
Conditions: Reflux in ethanol
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Step 2: Reduction of Imine Intermediate
Reactants: Imine intermediate, reducing agent (e.g., sodium borohydride)
Conditions: Room temperature, methanol as solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-morpholinoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
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Substitution Reactions
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
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Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium, varying temperatures
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Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Solvent (e.g., tetrahydrofuran, methanol), room temperature
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives
Oxidation Reactions: Carboxylic acids, aldehydes
Reduction Reactions: Alcohols
Scientific Research Applications
2-(4-Bromophenyl)-1-morpholinoethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the preparation of various organic molecules, including heterocycles and polymers.
Biological Studies: The compound is investigated for its biological activities, such as antimicrobial and anticancer properties.
Material Science: It is utilized in the development of novel materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the morpholinoethanone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-piperidin-1-ylethanone
- 2-(4-Bromophenyl)-1-pyrrolidin-1-ylethanone
- 2-(4-Bromophenyl)-1-piperazin-1-ylethanone
Uniqueness
2-(4-Bromophenyl)-1-morpholinoethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYPWFXETHVEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358061 | |
Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349428-85-9 | |
Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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